(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
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Overview
Description
Inecalcitol is an analog of calcitriol and a vitamin D3 receptor (VDR) agonist, with potential antineoplastic activity. Upon administration, inecalcitol targets and binds to VDR. This activates VDR and VDR-mediated signal transduction pathways. This modulates the VDR-mediated expression of certain genes, including the expression of anti-cancer genes, enhances cellular differentiation, induces tumor cell apoptosis and inhibits tumor cell growth. VDR plays a central role in calcium homeostasis and in the growth of certain cancer cells.
Scientific Research Applications
Structural Analysis and Characteristics
The compound under consideration shares structural similarities with other complex organic compounds featured in various scientific studies. For instance, Agus Safariari et al. (2012) studied a compound with a complex structure involving multiple cyclohexane rings, highlighting the importance of analyzing chair conformations and hydroxy substituents in such molecules. This analysis is crucial for understanding the physical and chemical properties of the compound (Safariari et al., 2012).
Catalytic Applications
Compounds with structures similar to the one have been explored for their catalytic properties. For example, Teruyuki Hayashi et al. (1979) studied the use of chiral ligands in rhodium-catalyzed asymmetric hydroformylation, demonstrating the potential of complex organic molecules in catalysis (Hayashi et al., 1979).
Isolation and Characterization from Natural Sources
Shu-Qun Hou et al. (2017) isolated and characterized new polyol monoterpenes from Chenopodium ambrosioides, emphasizing the importance of detailed spectroscopic evidence in the study of complex organic compounds (Hou et al., 2017).
Synthetic Applications
The complexity of the compound's structure is reflected in the research focused on synthetic applications. J. Cossy et al. (1995) discussed the reductive oxa ring opening of complex cyclohexane derivatives, contributing to the understanding of synthetic pathways that could be relevant for the compound (Cossy et al., 1995).
Polymerization Catalysts
Jennifer Houghton et al. (2008) explored the synthesis and characterization of metal complexes involving cyclohexane derivatives, testing them as catalysts for ethylene polymerization. This research provides insights into the potential application of the compound in polymer science (Houghton et al., 2008).
Properties
Molecular Formula |
C26H40O3 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24+,26-/m1/s1 |
InChI Key |
HHGRMHMXKPQNGF-WEZTXPJVSA-N |
Isomeric SMILES |
C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C |
SMILES |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Canonical SMILES |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Synonyms |
(7E)-19-nor-9,10-seco-14bet-cholesta-5,7-dien-23-yne-, 1alpha, 3beta, 25-triol inecalcitol TX 522 TX 527 TX-522 TX-527 TX527 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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